molecular formula C18H39BO3 B8656530 Boric acid tris(1,3-dimethylbutyl)ester CAS No. 5337-37-1

Boric acid tris(1,3-dimethylbutyl)ester

Cat. No.: B8656530
CAS No.: 5337-37-1
M. Wt: 314.3 g/mol
InChI Key: ARFPYOUWHGVCEE-UHFFFAOYSA-N
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Description

Boric acid tris(1,3-dimethylbutyl) ester is a triester derivative of boric acid, where three 1,3-dimethylbutyl alcohol groups are esterified to the boron center. Boric acid esters are widely used in industrial applications, such as flame retardants, lubricant additives, and catalysts, due to their thermal stability and hydrophobic characteristics . The 1,3-dimethylbutyl substituent likely enhances steric bulk and hydrophobicity compared to simpler alkyl groups, influencing solubility and reactivity.

Properties

CAS No.

5337-37-1

Molecular Formula

C18H39BO3

Molecular Weight

314.3 g/mol

IUPAC Name

tris(4-methylpentan-2-yl) borate

InChI

InChI=1S/C18H39BO3/c1-13(2)10-16(7)20-19(21-17(8)11-14(3)4)22-18(9)12-15(5)6/h13-18H,10-12H2,1-9H3

InChI Key

ARFPYOUWHGVCEE-UHFFFAOYSA-N

Canonical SMILES

B(OC(C)CC(C)C)(OC(C)CC(C)C)OC(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boric acid, tris(4-methyl-2-pentyl) ester typically involves the esterification of boric acid with 4-methyl-2-pentanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as:

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Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between boric acid tris(1,3-dimethylbutyl) ester and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Boric acid trimethylene ester (CAS 20905-35-5) C₉H₁₈B₂O₆ 243.86 Cyclic 1,3-propanediol groups Stabilizers, polymer additives
Boric acid tris(hexafluoroisopropyl) ester (CAS 6919-80-8) C₉H₆F₁₈BO₃ 554.94 Fluorinated isopropyl groups High thermal stability, hydrophobicity
Hexanedioic acid bis(1,3-dimethylbutyl) ester (CAS 55125-22-9) C₁₈H₃₄O₄ 314.46 Adipic acid backbone Plasticizers, lubricants
Sodium bis(1,3-dimethylbutyl) sulfosuccinate (CAS 2373-38-8) C₁₆H₂₈Na₂O₇S 434.43 Sulfonated succinate, sodium Surfactants, emulsifiers

Key Observations :

  • Boron Esters : The boron-containing esters exhibit distinct properties based on substituents. For example, fluorinated groups (as in tris(hexafluoroisopropyl) ester) enhance thermal resistance and hydrophobicity, while cyclic structures (trimethylene ester) may improve stability in polymer matrices .
  • Non-Boron Esters: Esters like hexanedioic acid bis(1,3-dimethylbutyl) ester and sodium sulfosuccinate derivatives prioritize flexibility and surfactant capabilities due to their carboxylic or sulfonic acid backbones .

Substituent Effects on Reactivity and Functionality

  • This is supported by studies on methylphosphonothioates with 3,3-dimethylbutyl groups, where bulky substituents altered enzyme inhibition kinetics .
  • Hydrophobicity: The branched alkyl chain in 1,3-dimethylbutyl esters increases hydrophobicity, making such compounds suitable for non-polar applications (e.g., lubricants) .
  • Fluorinated vs. Hydrocarbon Chains : Fluorinated boron esters (e.g., tris(hexafluoroisopropyl)) exhibit superior chemical inertness and thermal stability compared to hydrocarbon-substituted analogs, aligning with industrial uses in extreme environments .

Research Findings and Industrial Relevance

  • Enzyme Interaction: Studies on 3,3-dimethylbutyl methylphosphonothioates highlight how bulky substituents influence acetylcholinesterase inhibition, suggesting that boric acid tris(1,3-dimethylbutyl) ester might similarly interact with biological systems in niche applications .
  • Market Trends: Fluorinated boron esters are gaining traction in electronics and aerospace sectors for their flame-retardant properties, whereas non-fluorinated analogs remain cost-effective for general industrial use .

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